

Protocol for Quantitative Analysis using Diallyl Disulphide-d10 as an Internal Standard

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Compound of Interest

Compound Name: Diallyl Disulphide-d10

Cat. No.: B13846579

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Abstract

This application note provides a detailed protocol for the use of **Diallyl Disulphide-d10** (DADS-d10) as an internal standard for the accurate quantification of Diallyl Disulphide (DADS) in various matrices. Diallyl Disulphide is a key organosulfur compound found in garlic (*Allium sativum*), recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate quantification of DADS is crucial for research in pharmacology, food science, and drug development. The use of a stable isotope-labeled internal standard like DADS-d10 is the gold standard for quantitative analysis, particularly when coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines the rationale, step-by-step procedures for standard and sample preparation, instrumental analysis, and data processing to ensure high accuracy, precision, and reliability in analytical results.

The Principle of Isotope Dilution and the Role of Diallyl Disulphide-d10

Quantitative analysis using chromatography can be prone to errors arising from sample preparation steps (e.g., extraction, derivatization) and instrumental variations (e.g., injection volume).[4] An internal standard (IS) is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls.[5] The IS co-elutes with the analyte and experiences similar losses during sample preparation and variations during analysis.[6] By calculating the ratio of the analyte's response

to the internal standard's response, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[4][7]

Why Diallyl Disulphide-d10?

The ideal internal standard is a stable isotope-labeled version of the analyte. DADS-d10 is structurally identical to DADS, with the key difference being the replacement of ten hydrogen atoms with deuterium. This provides several distinct advantages:

- **Similar Chemical and Physical Properties:** DADS-d10 behaves nearly identically to DADS during extraction, chromatography, and ionization, ensuring that it accurately reflects the analyte's behavior throughout the analytical process.[8][9][10]
- **Co-elution in Chromatography:** Due to their similar properties, DADS and DADS-d10 will have nearly identical retention times in gas chromatography, simplifying peak identification.
- **Distinct Mass-to-Charge Ratio (m/z):** In mass spectrometry, DADS-d10 is easily distinguished from DADS due to its higher mass (156 g/mol vs. 146 g/mol).[11] This allows for simultaneous and independent measurement without spectral overlap.

Materials and Reagents

- **Standards:**
 - Diallyl Disulphide (DADS) analytical standard ($\geq 95.0\%$ purity)[12]
 - **Diallyl Disulphide-d10** (DADS-d10)
- **Solvents:**
 - Hexane or Ethyl Acetate (GC grade or higher)
 - Methanol (ACS grade or higher)
- **Labware:**
 - Class A volumetric flasks (1 mL, 5 mL, 10 mL)

- Calibrated micropipettes and tips
- Analytical balance (readable to 0.01 mg)
- GC vials with inserts and caps
- Vortex mixer

Experimental Protocols

Preparation of Stock and Working Solutions

Accuracy in preparing standard solutions is paramount for the entire quantitative analysis.[13]

A. Diallyl Disulphide-d10 (Internal Standard) Stock Solution (1000 µg/mL):

- Accurately weigh 10 mg of DADS-d10 neat standard into a 10 mL Class A volumetric flask.
- Record the exact weight.
- Add approximately 5 mL of hexane (or ethyl acetate) and swirl to dissolve the standard completely.
- Bring the flask to the 10 mL mark with the same solvent.
- Cap and invert the flask 15-20 times to ensure homogeneity.
- Calculate the exact concentration based on the weight recorded.
- Transfer to a labeled amber vial and store at 2-8°C.

B. Diallyl Disulphide-d10 (Internal Standard) Working Solution (10 µg/mL):

- Pipette 100 µL of the 1000 µg/mL DADS-d10 stock solution into a 10 mL volumetric flask.
- Dilute to the mark with hexane (or ethyl acetate).
- Cap and vortex for 30 seconds to mix thoroughly. This solution will be added to all calibration standards and samples.

C. Diallyl Disulphide (Analyte) Stock Solution (1000 $\mu\text{g}/\text{mL}$):

- Follow the same procedure as described in step 3.1.A, using 10 mg of the DADS analytical standard.

D. Preparation of Calibration Curve Standards:

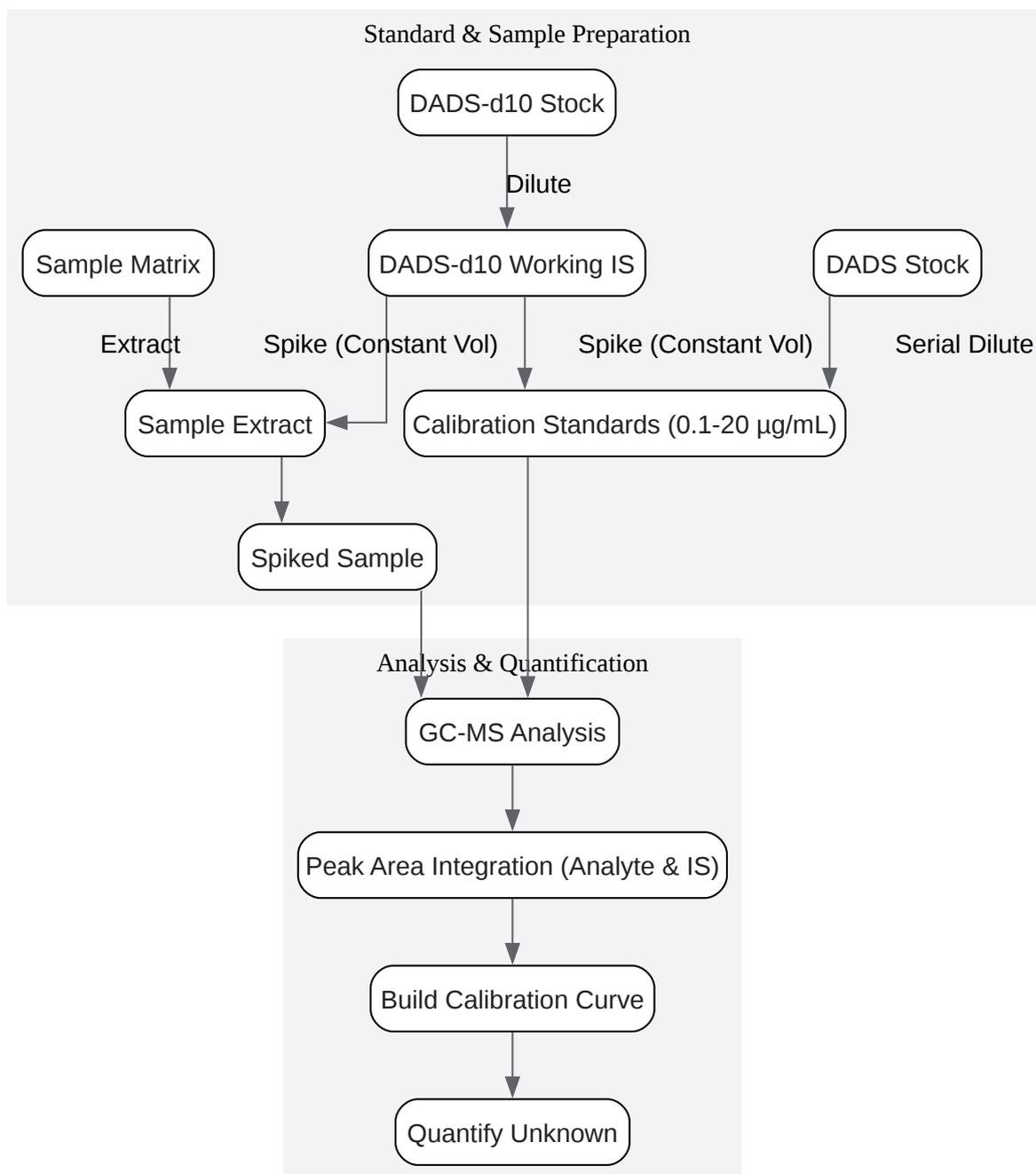
- Label a series of 1 mL volumetric flasks for each calibration point (e.g., 0.1, 0.5, 2.0, 5.0, 10.0, 20.0 $\mu\text{g}/\text{mL}$).
- Perform serial dilutions from the DADS analyte stock solution to prepare each concentration level.
- Crucial Step: To each 1 mL volumetric flask containing the diluted DADS analyte, add a constant volume (e.g., 50 μL) of the 10 $\mu\text{g}/\text{mL}$ DADS-d10 IS Working Solution.
- Bring each flask to the final volume of 1 mL with the solvent.
- Transfer each final calibration standard to a labeled GC vial.

The table below provides an example of how to prepare the calibration standards.

Target DADS Conc. (µg/mL)	Volume of DADS Stock (µL)	Volume of DADS-d10 IS Working Solution (10 µg/mL) (µL)	Final Volume (mL)
0.1	0.1 (from a 100 µg/mL intermediate stock)	50	1
0.5	0.5 (from a 100 µg/mL intermediate stock)	50	1
2.0	2.0 (from the 1000 µg/mL stock)	50	1
5.0	5.0 (from the 1000 µg/mL stock)	50	1
10.0	10.0 (from the 1000 µg/mL stock)	50	1
20.0	20.0 (from the 1000 µg/mL stock)	50	1

Sample Preparation and Spiking

- Extract DADS from your sample matrix using an appropriate and validated method (e.g., liquid-liquid extraction, solid-phase extraction). The final extract should be in a solvent compatible with GC analysis.
- Take a known volume of the final sample extract (e.g., 950 µL).
- **Crucial Step:** Spike the extract by adding the same constant volume (50 µL) of the 10 µg/mL DADS-d10 IS Working Solution that was used for the calibration standards. Adding the internal standard at an early stage of sample preparation can account for variations caused by the process.^[4]
- Vortex the sample for 30 seconds to ensure complete mixing.
- Transfer the spiked sample to a GC vial for analysis.



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Caption: Workflow from preparation to quantification.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis is best performed on a GC system coupled with a mass spectrometer, which provides the necessary selectivity and sensitivity.[14]

Parameter	Recommended Setting	Rationale
Gas Chromatograph (GC)		
Injection Volume	1 μ L	Standard volume for capillary columns.
Injection Mode	Splitless	Maximizes sensitivity for trace analysis.
Inlet Temperature	250°C	Ensures rapid volatilization of DADS.
Carrier Gas	Helium (99.999% purity)	Inert carrier gas providing good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	Optimal flow for most capillary columns. [15]
Column	30 m x 0.25 mm ID, 0.25 μ m film (e.g., DB-5ms or equivalent)	A non-polar column that provides good separation for sulfur compounds.
Oven Program	Initial: 50°C, hold 2 min. Ramp: 10°C/min to 250°C, hold 5 min.	A typical temperature program to separate DADS from other matrix components. [16]
Mass Spectrometer (MS)		
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp.	230°C	Standard operating temperature.
Quadrupole Temp.	150°C	Standard operating temperature.
Acquisition Mode	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity by monitoring only

specific ions.

SIM Ions

DADS (Analyte): Quantifier:
m/z 146, Qualifier: m/z 41

m/z 146 is the molecular ion (M+). m/z 41 (allyl cation) is a major fragment.[17]

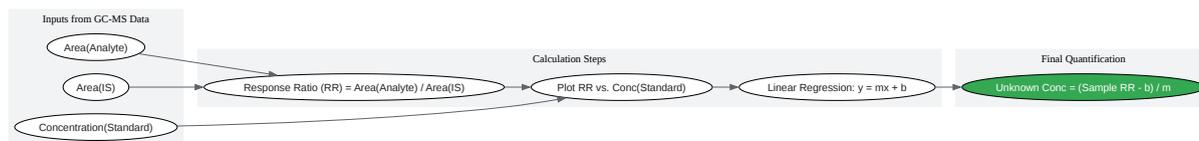
DADS-d10 (IS): Quantifier: m/z
156, Qualifier: m/z 46
(tentative)

m/z 156 is the expected
molecular ion for the
deuterated compound.

Data Analysis and Quantification

The core of the internal standard method is the calculation based on the ratio of peak areas.
[18][19]

- Integrate Peak Areas: For each chromatogram (standards and samples), integrate the peak area for the quantifier ion of DADS (m/z 146) and DADS-d10 (m/z 156).
- Calculate Response Ratio: For each calibration standard, calculate the Response Ratio (RR):
 - $RR = (\text{Peak Area of DADS}) / (\text{Peak Area of DADS-d10})$
- Construct Calibration Curve: Plot the Response Ratio (y-axis) versus the known concentration of the DADS standards (x-axis).
- Perform Linear Regression: Apply a linear regression to the data points. The resulting equation will be in the form $y = mx + b$, where y is the Response Ratio and x is the concentration. The correlation coefficient (R^2) must be ≥ 0.995 for the curve to be considered valid, in line with common validation guidelines.[20][21]
- Quantify the Unknown Sample: a. Calculate the Response Ratio for the unknown sample using the same formula from Step 2. b. Use the linear regression equation to solve for x (concentration):
 - $\text{Concentration (x)} = (\text{Sample Response Ratio} - b) / m$



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Caption: Logic of the internal standard quantification.

Method Validation Considerations

For use in regulated environments, the analytical method should be fully validated according to ICH Q2(R1) guidelines.[7] Key parameters to assess include:

- **Specificity:** The ability to differentiate the analyte and internal standard from other matrix components.
- **Linearity:** Confirmed by the calibration curve's correlation coefficient.
- **Accuracy:** Assessed by spiking a blank matrix with known analyte concentrations and calculating the percent recovery.
- **Precision:** Measured as the relative standard deviation (%RSD) of replicate measurements (repeatability and intermediate precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest concentrations that can be reliably detected and quantified, respectively.[22]

Conclusion

The use of **Diallyl Disulphide-d10** as an internal standard provides a robust, reliable, and highly accurate method for the quantification of Diallyl Disulphide. By compensating for variations inherent in sample preparation and instrumental analysis, this isotope dilution technique ensures data integrity, which is critical for professionals in research and drug development. Adherence to the detailed protocols for standard preparation, sample spiking, and data analysis presented in this note will enable researchers to achieve high-quality, reproducible results.

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